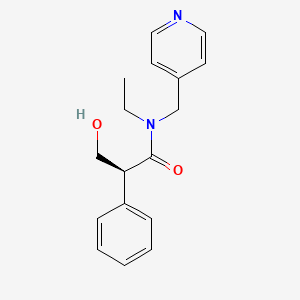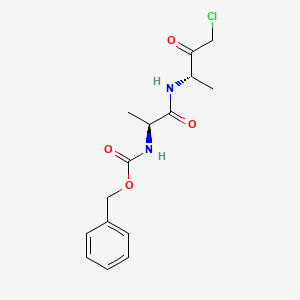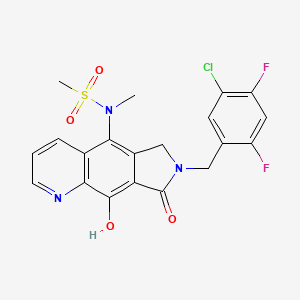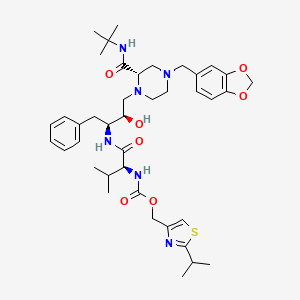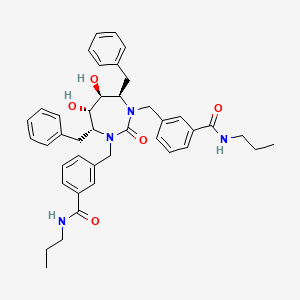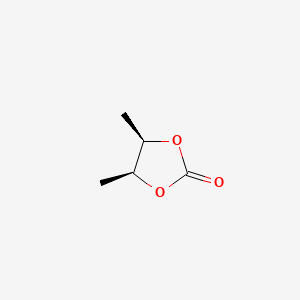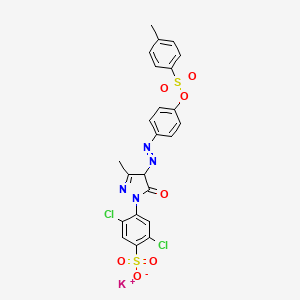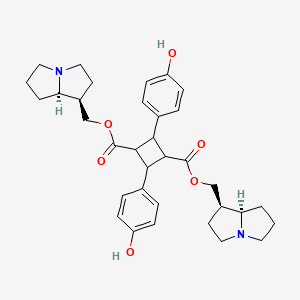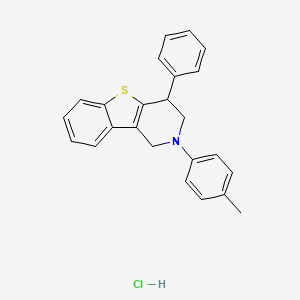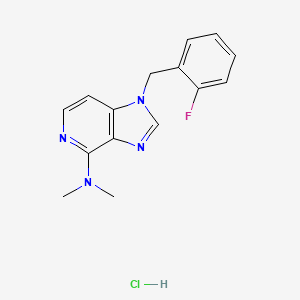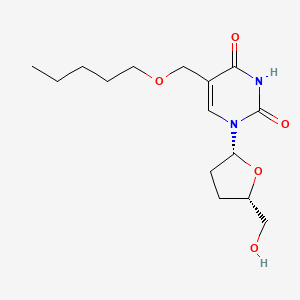
2',3'-Dideoxy-5-pentyloxymethyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-Dideoxy-5-pentyloxymethyluridine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis, making them valuable in antiviral and anticancer therapies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-5-pentyloxymethyluridine typically involves the modification of a uridine molecule. The process includes the removal of hydroxyl groups at the 2’ and 3’ positions and the addition of a pentyloxymethyl group at the 5’ position. This can be achieved through a series of chemical reactions, including protection and deprotection steps, selective reduction, and nucleophilic substitution .
Industrial Production Methods
Industrial production of 2’,3’-Dideoxy-5-pentyloxymethyluridine may involve large-scale chemical synthesis using automated reactors and purification systems. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and characterization .
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’-Dideoxy-5-pentyloxymethyluridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the nucleoside.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the nucleoside .
Applications De Recherche Scientifique
2’,3’-Dideoxy-5-pentyloxymethyluridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on nucleic acid synthesis and function.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of 2’,3’-Dideoxy-5-pentyloxymethyluridine involves its incorporation into nucleic acids, where it acts as a chain terminator. By lacking the necessary hydroxyl groups for further elongation, it prevents the addition of subsequent nucleotides, thereby inhibiting nucleic acid synthesis. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,3’-Dideoxycytidine: Another nucleoside analog with similar chain-terminating properties.
2’,3’-Dideoxyadenosine: Used in antiviral therapies for its ability to inhibit viral replication.
2’,3’-Dideoxy-5-fluoro-3-thiouridine: Known for its potent antiviral activity.
Uniqueness
2’,3’-Dideoxy-5-pentyloxymethyluridine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The pentyloxymethyl group at the 5’ position enhances its stability and bioavailability, making it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
133697-43-5 |
|---|---|
Formule moléculaire |
C15H24N2O5 |
Poids moléculaire |
312.36 g/mol |
Nom IUPAC |
1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-(pentoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H24N2O5/c1-2-3-4-7-21-10-11-8-17(15(20)16-14(11)19)13-6-5-12(9-18)22-13/h8,12-13,18H,2-7,9-10H2,1H3,(H,16,19,20)/t12-,13+/m0/s1 |
Clé InChI |
LGJNLXMAOJVQID-QWHCGFSZSA-N |
SMILES isomérique |
CCCCCOCC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)CO |
SMILES canonique |
CCCCCOCC1=CN(C(=O)NC1=O)C2CCC(O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


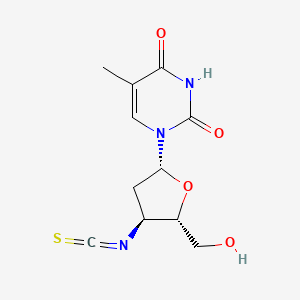
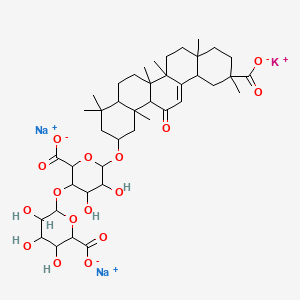
![4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;hydrogen sulfate](/img/structure/B12781815.png)
